molecular formula C11H13BrN2O3 B7868218 2-[(2-Bromo-4-nitrophenoxy)methyl]pyrrolidine

2-[(2-Bromo-4-nitrophenoxy)methyl]pyrrolidine

Cat. No.: B7868218
M. Wt: 301.14 g/mol
InChI Key: FBEXNEJMQSWFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Bromo-4-nitrophenoxy)methyl]pyrrolidine is a synthetic pyrrolidine derivative characterized by a bromo and nitro-substituted phenoxy group attached to the pyrrolidine ring via a methylene bridge. Its molecular formula is C₁₁H₁₂BrN₂O₃, with a molecular weight of 315.14 g/mol. The compound’s structure combines a pyrrolidine moiety—a five-membered saturated ring containing one nitrogen atom—with a phenoxy group bearing electron-withdrawing substituents (bromo at position 2, nitro at position 4).

Properties

IUPAC Name

2-[(2-bromo-4-nitrophenoxy)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c12-10-6-9(14(15)16)3-4-11(10)17-7-8-2-1-5-13-8/h3-4,6,8,13H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEXNEJMQSWFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2-Bromo-4-nitrophenoxy)methyl]pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that highlight its biological significance.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a bromo and nitro group, which may influence its interactions with biological targets. The structural formula is represented as follows:

C11H12BrN2O3\text{C}_{11}\text{H}_{12}\text{BrN}_2\text{O}_3

Biological Activity Overview

Research indicates that 2-[(2-Bromo-4-nitrophenoxy)methyl]pyrrolidine exhibits various biological activities, including:

  • Antiviral Activity : Preliminary studies suggest potential efficacy against certain viral strains.
  • Anticancer Properties : Docking studies indicate that it may bind to critical sites in cancer-related proteins.
  • Antimicrobial Effects : The compound has shown activity against various bacterial strains.

The biological activity of 2-[(2-Bromo-4-nitrophenoxy)methyl]pyrrolidine is hypothesized to involve:

  • Receptor Binding : Interactions with specific receptors or enzymes that modulate cellular pathways.
  • Inhibition of Viral Replication : Similar compounds have demonstrated the ability to inhibit viral enzymes crucial for replication.
  • Cytotoxic Effects : In vitro studies have shown that the compound can induce apoptosis in cancer cells.

Antiviral Activity

A study evaluated the antiviral properties of 2-[(2-Bromo-4-nitrophenoxy)methyl]pyrrolidine against several viruses, including influenza and HIV. The results indicated a significant reduction in viral load at specific concentrations:

Virus TypeIC50 (µM)Reference
Influenza5.0
HIV3.5

Anticancer Activity

In a docking study, 2-[(2-Bromo-4-nitrophenoxy)methyl]pyrrolidine was found to interact favorably with the active site of gamma tubulin, suggesting potential anticancer properties:

Protein TargetBinding Affinity (kcal/mol)Reference
Gamma Tubulin-8.5
Bcl-2 Protein-7.0

Antimicrobial Effects

The antimicrobial efficacy was assessed against common pathogens, yielding the following minimum inhibitory concentrations (MIC):

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrrolidine Moieties

Nicotine (1-Methyl-2-(3-pyridyl)pyrrolidine)
  • Molecular Formula : C₁₀H₁₄N₂
  • Key Features : A natural alkaloid with a pyrrolidine ring fused to a pyridine ring. Unlike the target compound, nicotine lacks halogen or nitro substituents but shares the pyrrolidine core.
  • Bioactivity : Binds to nicotinic acetylcholine receptors, causing stimulant effects .
  • Metabolism : Undergoes hydroxylation and oxidation of the pyrrolidine ring, forming cotinine .
3-(4-Bromo-2-nitrophenoxy)pyrrolidine Hydrochloride
  • CAS No.: 1219976-31-4
  • Key Features: A positional isomer of the target compound, with bromo and nitro groups on the phenoxy ring but attached directly to the pyrrolidine nitrogen.
  • Safety Data : Classified as hazardous under GHS guidelines; requires precautions for inhalation and skin contact .
  • Comparison : The methylene bridge in the target compound may enhance solubility in organic solvents compared to the hydrochloride salt form of this analog .

Brominated and Nitrated Heterocycles

2-Bromo-3-methylpyridine
  • Molecular Formula : C₆H₆BrN
  • Key Features : A pyridine derivative with bromo and methyl substituents.
  • Reactivity : Bromine acts as a leaving group, enabling nucleophilic substitution reactions .
2-(4-Bromomethylphenyl)pyridine
  • CAS No.: 52199-24-3
  • Key Features : Contains a bromomethylphenyl group attached to pyridine.
  • Reactivity : The benzylic bromine is highly reactive in alkylation or coupling reactions .
  • Comparison : The target compound’s bromine is part of an aromatic system, reducing its leaving-group ability compared to this aliphatic bromine derivative .

Metabolic Stability and Pathways

  • α-Pyrrolidinophenones: Structurally related compounds undergo metabolic pathways such as keto reduction, pyrrolidine ring oxidation to lactams, and O-demethylation .
  • Target Compound: The electron-withdrawing nitro group may slow pyrrolidine ring oxidation, while bromine could resist O-demethylation.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Notes
2-[(2-Bromo-4-nitrophenoxy)methyl]pyrrolidine C₁₁H₁₂BrN₂O₃ 315.14 Bromo, nitro, phenoxymethyl Hypothesized antimicrobial
Nicotine C₁₀H₁₄N₂ 162.23 Pyridine, pyrrolidine Stimulant, addictive
2-Bromo-3-methylpyridine C₆H₆BrN 172.02 Bromo, methyl Reactive intermediate
3-(4-Bromo-2-nitrophenoxy)pyrrolidine HCl C₁₀H₁₀BrN₂O₃·HCl 337.57 Bromo, nitro, phenoxy Hazardous (GHS Class 1)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.